Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate
Overview
Description
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C13H9F3N2O3 and a molecular weight of 298.22 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a trifluoromethoxyphenyl group and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate typically involves the reaction of 4-(Trifluoromethoxy)benzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form the corresponding pyrimidine derivative. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Scientific Research Applications
Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrimidine ring can form hydrogen bonds and π-π interactions with biological targets, influencing their activity .
Comparison with Similar Compounds
Similar compounds to Methyl 4-[4-(Trifluoromethoxy)phenyl]pyrimidine-2-carboxylate include:
Methyl 4-(trifluoromethyl)phenyl sulfone: This compound has a similar trifluoromethyl group but differs in the presence of a sulfone group instead of a pyrimidine ring.
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: This compound contains a thiazole ring and an ethyl ester group, offering different chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-[4-(trifluoromethoxy)phenyl]pyrimidine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c1-20-12(19)11-17-7-6-10(18-11)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKVRPYQQVVAGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=N1)C2=CC=C(C=C2)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101146282 | |
Record name | 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2006277-00-3 | |
Record name | 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2006277-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrimidinecarboxylic acid, 4-[4-(trifluoromethoxy)phenyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101146282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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